3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
Overview
Description
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol typically involves the reaction of benzimidazole derivatives with trichloromethyl and phenyl substituents. One common method involves the condensation of 2-aminobenzimidazole with trichloroacetaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: this compound derivatives with reduced trichloromethyl groups.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell cycle regulation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. In particular, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzimidazol-2-yl)-1H-indazole
- N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
Uniqueness
Compared to similar compounds, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O/c17-16(18,19)14(22)13(10-6-2-1-3-7-10)15-20-11-8-4-5-9-12(11)21-15/h1-9,13-14,22H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWZUWTTYBMUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)C(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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